19-Fold Superior CB2 Agonist Potency of Tetrahydromagnolol Relative to Magnolol
In a direct head-to-head comparison, tetrahydromagnolol exhibited 19-fold greater potency as a CB2 receptor agonist than its parent compound magnolol. The major metabolite tetrahydromagnolol achieved an EC50 of 0.170 μM at human CB2 receptors expressed in CHO cells, compared with an EC50 of 3.28 μM for magnolol under identical assay conditions. This quantitative difference establishes that metabolic reduction of the allyl side chains to propyl groups confers a substantial gain in receptor activation efficacy [1].
| Evidence Dimension | CB2 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.170 μM |
| Comparator Or Baseline | Magnolol: EC50 = 3.28 μM |
| Quantified Difference | 19-fold more potent (0.170 μM vs 3.28 μM) |
| Conditions | cAMP accumulation assay in CHO cells expressing recombinant human CB2 receptor; forskolin-stimulated cAMP inhibition |
Why This Matters
For research programs requiring potent, selective CB2 receptor activation, tetrahydromagnolol provides a 19-fold potency advantage over magnolol, enabling lower effective concentrations and reduced potential for off-target effects mediated by the parent compound.
- [1] Rempel V, Fuchs A, Hinz S, Karcz T, Lehr M, Koetter U, Müller CE. Magnolia Extract, Magnolol, and Metabolites: Activation of Cannabinoid CB2 Receptors and Blockade of the Related GPR55. ACS Med Chem Lett. 2013;4(1):41-45. View Source
